3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
“3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid” is an organic compound that belongs to the pyrazoles family. It has a CAS Number of 926190-05-8 and a molecular weight of 318.13 . The compound is a powder at room temperature .
Molecular Structure Analysis
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a CAS Number of 926190-05-8 and a molecular weight of 318.13 .Scientific Research Applications
Regiospecific Synthesis and Structural Analysis : Kumarasinghe et al. (2009) discussed the regiospecific synthesis of pyrazole derivatives including a compound similar to the queried chemical. The study emphasized the importance of X-ray analysis for unambiguous structure determination, highlighting the compound's use in detailed structural studies (Kumarasinghe, Hruby, & Nichol, 2009).
Biomedical Applications : Ryzhkova et al. (2020) synthesized a compound similar to the one , exploring its potential in biomedical applications, particularly for the regulation of inflammatory diseases. This was supported by docking studies conducted in their research (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis of Novel Heterocyclic Compounds with Antibacterial Activities : El-Hashash et al. (2015) utilized a similar bromophenyl compound to prepare a series of heterocyclic compounds with expected antibacterial activities. This research underscores the compound's role in developing new pharmaceutical agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Optical Nonlinearity and Potential in Optical Limiting Applications : Chandrakantha et al. (2013) studied the optical nonlinearity of N-substituted pyrazole derivatives. They found that certain compounds, including one structurally similar to the queried chemical, are potential candidates for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Use in Dye-Sensitized Solar Cells : Robson et al. (2013) synthesized organic dyes incorporating a cyano-prop-enoic acid moiety for use in dye-sensitized solar cells. They demonstrated that such compounds can achieve high power conversion efficiencies, indicating their potential in renewable energy technologies (Robson, Hu, Meyer, & Berlinguette, 2013).
Synthesis and Antimicrobial Activity of Heterocyclic Schiff Bases : Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives and evaluated their antimicrobial activities. This research points to the potential use of such compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Safety and Hazards
properties
IUPAC Name |
(E)-3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-4-2-1-3-10(11)12-9(7-16-17-12)5-8(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVODAZGSNXXPY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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